2-Fluoro-1,3,5-tris-trifluoromethyl-benzene
Description
Role of Per- and Polyfluorinated Arenes
Per- and polyfluorinated arenes, aromatic compounds where most or all hydrogen atoms are replaced by fluorine, are integral to the development of a wide range of technologies. Their applications are found in the synthesis of high-performance polymers, liquid crystals, and advanced agrochemicals and pharmaceuticals. rsc.orggoogle.com The high thermal and chemical stability imparted by the strong carbon-fluorine bonds makes these compounds suitable for use in demanding environments. acs.org Furthermore, their unique electronic properties are harnessed in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. spectrabase.com
Unique Electronic and Steric Effects of Fluorine and Trifluoromethyl Substituents
The profound influence of fluorine and trifluoromethyl (-CF3) groups on the properties of aromatic compounds stems from their distinct electronic and steric characteristics. Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I). Conversely, it also has a lone pair of electrons that can be donated to the aromatic π-system through a resonance effect (+R). In the case of a single fluorine substituent, this dichotomy of effects can lead to complex and sometimes counterintuitive reactivity patterns in electrophilic aromatic substitution. acs.org
The trifluoromethyl group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I). sapub.org Unlike a single fluorine atom, the -CF3 group does not possess a lone pair and therefore does not exhibit a significant resonance-donating effect. This results in a significant deactivation of the aromatic ring towards electrophilic attack. beilstein-journals.org Sterically, the trifluoromethyl group is considerably bulkier than a fluorine atom, which can influence the regioselectivity of reactions and the conformational preferences of molecules. nih.gov The combination of these electronic and steric effects in highly fluorinated molecules like 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene leads to a unique chemical landscape, ripe for exploration.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3,5-tris(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F10/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVYUEZOPMPDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Trajectories for 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene
Direct Fluorination Approaches
Direct fluorination aims to introduce a fluorine atom onto the aromatic ring of 1,3,5-tris(trifluoromethyl)benzene (B44845). However, the three trifluoromethyl groups are powerful electron-withdrawing groups, which strongly deactivate the benzene (B151609) ring towards electrophilic attack and present challenges for other substitution patterns.
Electrophilic Fluorination Strategies on Aromatic Substrates
Electrophilic aromatic substitution is a standard method for fluorinating arenes. This strategy involves the attack of an electrophilic fluorine source ("F⁺") on the electron-rich aromatic ring. Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).
However, the substrate 1,3,5-tris(trifluoromethyl)benzene is exceptionally electron-deficient. The strong inductive effect of the three CF₃ groups removes electron density from the benzene ring, making it highly resistant to attack by electrophiles. Consequently, electrophilic fluorination of 1,3,5-tris(trifluoromethyl)benzene is expected to be extremely challenging, requiring harsh reaction conditions that may lead to decomposition rather than the desired monofluorinated product.
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and a good leaving group (like a halide). While the benzene ring in 1,3,5-tris(trifluoromethyl)benzene is electron-deficient, the direct replacement of a hydrogen atom by a nucleophilic fluoride (B91410) source (e.g., CsF or TBAF) is not a viable pathway. The hydride ion (H⁻) is an exceptionally poor leaving group, making this type of substitution energetically unfavorable under normal conditions. nih.gov
For nucleophilic fluorination to occur on an aromatic ring, a leaving group such as a nitro group or a halogen is generally required. For instance, 1,3,5-trifluorotrinitrobenzene is known to react with various nucleophiles, where the fluoride atoms are displaced. rsc.org Without such a leaving group, this route is not applicable to the direct fluorination of 1,3,5-tris(trifluoromethyl)benzene.
Radical Fluorination Protocols
Radical fluorination offers an alternative pathway that does not rely on the classical electronic demands of electrophilic or nucleophilic substitution. These reactions typically involve the generation of a highly reactive fluorine radical or a radical carrier that can abstract a hydrogen atom from the aromatic ring, followed by trapping of the resulting aryl radical with a fluorine source.
Photoredox catalysis is a modern approach that can generate trifluoromethyl radicals from appropriate precursors for addition to organic molecules. nih.gov While this highlights the utility of radical pathways in fluorination chemistry, specific examples of the direct radical C-H fluorination of 1,3,5-tris(trifluoromethyl)benzene are not well-documented. The C-H bonds on the highly electron-poor ring may be less susceptible to abstraction by certain radical species, posing a potential challenge for this methodology.
Synthesis via Building Block Assembly
Given the significant challenges of directly fluorinating the deactivated 1,3,5-tris(trifluoromethyl)benzene ring, assembling the target molecule from smaller, pre-functionalized precursors represents a more practical approach. This involves constructing the final molecule by forming C-C or C-CF₃ bonds.
Strategies Involving Introduction of Trifluoromethyl Groups
This approach focuses on introducing trifluoromethyl groups onto an already fluorinated benzene core. The development of methods to install CF₃ groups has been an area of intense research. wikipedia.org
Trifluoromethylation of Halogenated Benzenes
A common and powerful strategy for synthesizing poly(trifluoromethyl)arenes is the trifluoromethylation of aryl halides. This typically involves transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions are particularly prevalent due to the metal's cost-effectiveness and efficiency. nih.gov
In a hypothetical synthesis for 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene, a plausible building block would be a 2-fluoro-1,3,5-trihalobenzene (e.g., 2-fluoro-1,3,5-triiodobenzene). This precursor could then undergo a trifluoromethylation reaction. A variety of trifluoromethylating agents can be employed, including:
Nucleophilic sources: Trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a fluoride activator.
Radical sources: Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I).
Electrophilic sources: Hypervalent iodine compounds (Togni's reagents) or sulfonium (B1226848) salts (Umemoto's reagents).
The copper-catalyzed trifluoromethylation of aryl iodides using trifluoroacetate (B77799) as an inexpensive CF₃ source represents a synthetically useful method. nih.gov The reaction is believed to proceed through the formation of a CuCF₃ intermediate. nih.gov
Below is a table summarizing general conditions for copper-mediated trifluoromethylation of aryl halides, a key reaction class for the building block approach.
| CF₃ Source | Catalyst/Mediator | Typical Substrate | General Conditions |
|---|---|---|---|
| TMSCF₃ (nucleophilic) | CuI | Aryl Iodide | KF or TBAF, DMF, 80-120 °C |
| CF₃SO₂Na (radical) | CuI | Aryl Iodide | t-BuOOH (oxidant), DMSO, 60 °C |
| Togni's Reagent (electrophilic) | Cu(I) or Cu(II) salts | Aryl Boronic Acid | Base, Solvent (e.g., DCM, Toluene), RT to 80 °C |
| Sodium Trifluoroacetate (nucleophilic) | CuI | Aryl Iodide | Ligand (e.g., 1,10-phenanthroline), NMP, 120-160 °C |
This building block strategy, while often requiring multiple steps to prepare the necessary halogenated precursors, circumvents the inherent unreactivity of the 1,3,5-tris(trifluoromethyl)benzene core toward direct fluorination.
Transition Metal-Catalyzed Trifluoromethylation
While a direct transition metal-catalyzed trifluoromethylation to form 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene has not been extensively detailed, the broader field of transition metal-catalyzed trifluoromethylation offers potential synthetic avenues. These reactions typically involve the cross-coupling of an aryl halide or organometallic reagent with a trifluoromethyl source, mediated by a transition metal catalyst, often palladium or copper. The general applicability of such methods to a highly electron-deficient substrate like a halogenated derivative of 1,3,5-tris(trifluoromethyl)benzene would require specific catalytic systems capable of overcoming the challenging electronic nature of the aromatic ring. Research in this area is ongoing, with a focus on developing robust catalysts that can functionalize electron-poor aromatic systems efficiently.
Introduction of the Fluoro-Substituent
The introduction of the fluorine atom onto the 1,3,5-tris(trifluoromethyl)benzene ring is a critical step that generally follows the initial functionalization of the aromatic core. Direct fluorination of 1,3,5-tris(trifluoromethyl)benzene is challenging due to the deactivating effect of the trifluoromethyl groups. Therefore, indirect methods are typically employed. One of the most common strategies involves the synthesis of a halogenated precursor, such as 2-bromo- or 2-iodo-1,3,5-tris(trifluoromethyl)benzene, followed by a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution reaction would involve treating the halogenated precursor with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling point aprotic polar solvent to facilitate the displacement of the heavier halogen with fluorine.
Another potential route is through the decomposition of an aryl diazonium salt in the presence of a fluoride source, a transformation known as the Balz-Schiemann reaction. This would require the synthesis of 2-amino-1,3,5-tris(trifluoromethyl)benzene, its conversion to the corresponding diazonium salt, and subsequent thermal or photochemical decomposition to install the fluorine atom.
Precursor Synthesis and Functionalization
The synthesis of suitable precursors is paramount for the successful synthesis of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene. The strong electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the benzene ring, making the strategic introduction of other functional groups a key synthetic challenge.
Derivatization of 1,3,5-Tris(trifluoromethyl)benzene
The derivatization of 1,3,5-tris(trifluoromethyl)benzene is the foundational step for introducing the necessary functionality for subsequent fluorination. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack but resistant to electrophilic substitution.
The protons on the 1,3,5-tris(trifluoromethyl)benzene ring are significantly acidified by the inductive effect of the trifluoromethyl groups. This allows for deprotonation using a strong base, such as an organolithium reagent, to form a stable organometallic intermediate. For instance, reaction with n-butyllithium can generate 2,4,6-tris(trifluoromethyl)phenyllithium. google.com This lithiated species can then be trapped with an electrophile to introduce a variety of functional groups. While direct fluorination of this organolithium intermediate with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) is a plausible route, it would need to compete with other potential side reactions.
Table 1: Lithiation of 1,3,5-Tris(trifluoromethyl)benzene and Subsequent Reactions
| Reagent 1 | Reagent 2 | Product | Reference |
| n-Butyllithium | Carbon Dioxide | 2,4,6-Tris(trifluoromethyl)benzoic acid | google.combeilstein-journals.org |
| n-Butyllithium | Iodine | 2-Iodo-1,3,5-tris(trifluoromethyl)benzene | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Direct halogenation of 1,3,5-tris(trifluoromethyl)benzene is a viable route to obtaining key precursors. The deprotonation-iodination sequence provides a direct method to synthesize 2-iodo-1,3,5-tris(trifluoromethyl)benzene. A study by Edelbach et al. reports the synthesis of this iodo-derivative in a 75% yield by treating 1,3,5-tris(trifluoromethyl)benzene with lithium diisopropylamide (LDA) followed by the addition of iodine. researchgate.net This iodinated compound is a versatile precursor for the introduction of the fluorine atom, potentially through a halogen exchange reaction or a transition metal-catalyzed fluorination. Similarly, bromination can be achieved to yield 2-bromo-1,3,5-tris(trifluoromethyl)benzene, which can also serve as a precursor for fluorination.
Table 2: Halogenated Derivatives of 1,3,5-Tris(trifluoromethyl)benzene
| Compound Name | CAS Number | Molecular Formula | Precursor |
| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | 95606-57-8 | C₉H₂BrF₉ | 1,3,5-Tris(trifluoromethyl)benzene |
| 2-Iodo-1,3,5-tris(trifluoromethyl)benzene | 1416438-86-2 | C₉H₂F₉I | 1,3,5-Tris(trifluoromethyl)benzene |
This table is interactive. Users can filter data based on the compound name.
Novel and Emerging Synthetic Pathways
The synthesis of highly fluorinated aromatic compounds such as 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl groups and the inherent stability of the C-F bond. Traditional synthetic methods often require harsh conditions, multi-step sequences, and specialized reagents. Consequently, researchers are continuously exploring novel and more efficient synthetic strategies. Emerging fields like photochemistry, electrochemistry, and flow chemistry offer promising alternatives, providing milder reaction conditions, enhanced selectivity, and improved safety profiles for the synthesis of complex fluorinated molecules.
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods utilize light energy or electric current, respectively, to drive chemical transformations. These energy sources can generate highly reactive intermediates, such as radicals or radical ions, under mild conditions, enabling reactions that are often difficult to achieve through conventional thermal methods. These approaches are particularly well-suited for C-H functionalization, offering a direct way to introduce functional groups onto an aromatic core without the need for pre-functionalized starting materials. nih.govnih.gov
In the context of synthesizing poly(trifluoromethylated) benzenes, photoredox catalysis has emerged as a powerful tool. nih.govthieme-connect.de This technique uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate trifluoromethyl radicals (•CF3) from stable and readily available sources like triflyl chloride (TfCl). nih.gov These electrophilic radicals can then attack the aromatic ring to afford the trifluoromethylated product. rsc.org While a direct photochemical synthesis of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene has not been explicitly detailed, this methodology could hypothetically be applied to a precursor such as 1,3-bis(trifluoromethyl)benzene (B1330116) or 1-fluoro-3,5-bis(trifluoromethyl)benzene to install the final trifluoromethyl group.
Electrosynthesis offers a complementary, reagent-less approach for C-F bond formation and functionalization. rsc.org Recent advancements have demonstrated electrophotochemical methods that combine both light and electricity to achieve trifluoromethylation. One such strategy involves the selective oxidation of trifluoroacetic acid (TFA), an inexpensive and abundant chemical, to generate •CF3 radicals via oxidative decarboxylation. acs.org This approach is notable for being free of catalysts and chemical oxidants, enhancing its sustainability.
The key features of these emerging methods are their ability to proceed under mild conditions and their potential for high selectivity, which can be controlled by the choice of catalyst, light wavelength, or electrode potential. nih.govrsc.orgbeilstein-journals.org
| Methodology | Energy Source | Typical CF3 Source | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Photoredox Catalysis | Visible Light (e.g., Household Bulb, LEDs) | Triflyl Chloride (TfCl), Umemoto's reagent | Mild conditions, high functional group tolerance, can use simple light sources. nih.govthieme-connect.de | Requires photocatalyst, potential for side reactions, regioselectivity can be an issue. nih.gov |
| Photosensitization | UV/Visible Light | Various CF3 donors | Transition-metal-free, cost-effective, potentially scalable. nih.gov | Mechanisms can be complex, requires suitable photosensitizer. beilstein-journals.org |
| Electrosynthesis | Electric Current | Trifluoroacetic Acid (TFA) | Reagent-less (uses electricity), avoids harsh chemical oxidants/reductants. rsc.orgacs.org | Requires specialized electrochemical setup, conductivity of medium is crucial. |
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is rapidly becoming a transformative technology in chemical synthesis. uc.pt This approach offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters. durham.ac.uk For the synthesis of fluorinated compounds, flow chemistry provides a safer environment for handling potentially toxic or gaseous reagents and can dramatically improve reaction efficiency and scalability. vapourtec.comrsc.org
The application of flow chemistry to copper-mediated trifluoromethylation reactions has been particularly successful. For instance, the use of potassium trifluoroacetate (CF3CO2K), a stable and inexpensive trifluoromethyl source, has been demonstrated in a flow system to prepare a wide range of trifluoromethylated aromatic compounds with excellent yields and very short reaction times (minutes). nih.govmit.edu The presumed key intermediate, a [CuCF3] species, can be generated and utilized efficiently within the controlled environment of a flow reactor, minimizing decomposition and side reactions. nih.govd-nb.info
A hypothetical flow synthesis of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene could involve the reaction of a suitable precursor, such as 2-fluoro-1,3,5-triiodobenzene, with a trifluoromethyl source like CF3CO2K and a copper catalyst. The reagents would be pumped through a heated microreactor or packed-bed reactor, allowing for precise temperature control and rapid mixing, leading to high conversion in a short residence time. The ease of scaling up such a process by simply extending the operation time or using parallel reactors is a major advantage for industrial applications. durham.ac.uknih.gov
The benefits of flow synthesis are clearly demonstrated when compared to equivalent batch processes, which often suffer from longer reaction times and lower space-time yields.
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Hours to days | Minutes nih.gov |
| Temperature Control | Potential for hot spots, less precise | Excellent heat transfer, precise control uc.pt |
| Mixing | Dependent on stirring efficiency | Rapid and efficient due to high surface-area-to-volume ratio uc.pt |
| Safety | Higher risk with hazardous reagents/exotherms | Contained system, small reaction volume enhances safety. durham.ac.ukvapourtec.com |
| Scalability | Challenging, requires larger vessels | Straightforward by extending run time or "numbering-up". nih.gov |
Reactivity and Reaction Mechanisms of 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring towards electrophiles is heavily influenced by the nature of the substituents attached to it.
Influence of Strong Electron-Withdrawing Trifluoromethyl Groups
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong electron-withdrawing nature stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). youtube.comyoutube.com This effect pulls electron density away from the aromatic ring.
In 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene, the presence of three -CF3 groups massively depletes the electron density of the benzene ring. nih.gov Aromatic rings act as nucleophiles in EAS reactions, so a decrease in electron density makes the ring less nucleophilic and thus less reactive towards incoming electrophiles. vanderbilt.edu Consequently, the molecule is severely deactivated, and its rate of reaction in electrophilic aromatic substitution is significantly slower than that of unsubstituted benzene. vanderbilt.edumasterorganicchemistry.com
| Substituent | Electronic Effect | Effect on Benzene Ring | Impact on EAS Rate |
|---|---|---|---|
| -CH₃ (for comparison) | Electron-Donating (Inductive, Hyperconjugation) | Activating | Increases |
| -F | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Deactivating | Decreases |
| -CF₃ | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | Strongly Decreases youtube.com |
Regioselectivity and Deactivation Effects of Fluoro- and Trifluoromethyl Substituents
Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. This is known as regioselectivity.
Trifluoromethyl Groups (-CF₃): As powerful deactivating groups, -CF₃ substituents are meta-directors. youtube.comlibretexts.org They destabilize the positively charged intermediate (arenium ion) formed during EAS, particularly when the positive charge is on the carbon atom adjacent (ortho or para) to the -CF₃ group. youtube.com Therefore, substitution is directed to the meta position to avoid this destabilization.
In this compound, the only unsubstituted positions are C4 and C6. The cumulative effect of four potent deactivating groups renders the ring extremely unreactive to electrophilic attack. Any potential EAS reaction would be directed to the C4 and C6 positions. These positions are meta to the C1, C2, and C5 substituents, which aligns with the strong meta-directing influence of the trifluoromethyl groups. The extreme deactivation, however, makes such reactions exceptionally difficult to achieve under standard EAS conditions. libretexts.org
Specific EAS Reactions
The literature contains limited examples of classical electrophilic aromatic substitution reactions performed directly on this compound due to its profound deactivation. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation typically require electron-rich aromatic substrates. masterorganicchemistry.comlibretexts.org
For the closely related and similarly deactivated compound, 1,3,5-tris(trifluoromethyl)benzene (B44845), reactions often proceed through alternative pathways. For instance, the synthesis of derivatives may involve initial deprotonation with a strong base followed by reaction with an electrophile, rather than a direct EAS mechanism. researchgate.net This approach bypasses the high activation energy barrier associated with the attack of a conventional electrophile on the electron-deficient ring. Achieving substitution on such a deactivated ring generally requires forcing conditions, which can lead to low yields and side reactions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactivity
In contrast to its inertness towards electrophiles, the electronic properties of this compound make it highly susceptible to nucleophilic aromatic substitution (SNAr).
Activation by Electron-Withdrawing Groups
Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, especially when they are positioned ortho and/or para to a good leaving group. libretexts.org These groups activate the ring for nucleophilic attack in two ways:
Increased Electrophilicity: By withdrawing electron density, they make the ring carbons more electron-poor (electrophilic) and thus more attractive to an incoming nucleophile. researchgate.net
Stabilization of Intermediate: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comstackexchange.com This stabilization occurs through delocalization of the negative charge onto the electron-withdrawing substituents via resonance and inductive effects. libretexts.org
In this compound, the three -CF₃ groups and the fluorine atom make the ring highly electron-deficient. This strong activation primes the molecule for attack by nucleophiles.
Regioselective SNAr Pathways and Mechanisms
The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This step is typically the rate-determining step. stackexchange.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For this compound, the fluorine atom at the C2 position serves as the leaving group. Nucleophilic attack is highly regioselective at this C2 position. The reason for this high selectivity is the effective stabilization of the resulting Meisenheimer complex. The -CF₃ groups at the C1 and C3 positions (ortho to the site of attack) and the C5 position (para to the site of attack) are perfectly positioned to delocalize and stabilize the negative charge of the intermediate. libretexts.org This arrangement significantly lowers the activation energy for the formation of the intermediate, driving the reaction forward at the C2 position. Although fluoride (B91410) is generally a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions because its high electronegativity strongly activates the carbon for the initial nucleophilic attack, which is the slow step of the reaction. stackexchange.comyoutube.com
| Feature | Description | Effect on SNAr |
|---|---|---|
| Substituents | Three -CF₃ groups, one -F group | Strongly activates the ring for nucleophilic attack. libretexts.org |
| Leaving Group | Fluorine at C2 | Good leaving group for SNAr due to high electronegativity activating the reaction site. youtube.com |
| Regioselectivity | -CF₃ groups are ortho (C1, C3) and para (C5) to the leaving group. | Directs nucleophilic attack specifically to C2 by stabilizing the Meisenheimer complex. libretexts.org |
Displacement of Fluorine Atom by Various Nucleophiles (O-, N-, S-based)
The chemical behavior of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene is dominated by the profound electron-withdrawing nature of the three trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). In this reaction, the fluorine atom, being a good leaving group, is displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. youtube.com
The presence of electron-withdrawing groups in positions ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate. youtube.comlibretexts.org In 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene, the fluorine atom is positioned ortho to the C1-CF₃ group and para to the C5-CF₃ group, providing substantial stabilization for the intermediate and thus activating the ring for nucleophilic attack. This high degree of activation allows for reactions with a range of oxygen, nitrogen, and sulfur-based nucleophiles, often under mild conditions. libretexts.orgbeilstein-journals.org
Oxygen Nucleophiles: Alkoxides and hydroxides readily displace the fluorine atom. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 2-Methoxy-1,3,5-tris(trifluoromethyl)benzene. The reaction conditions are typically gentle, reflecting the high reactivity of the substrate.
Nitrogen Nucleophiles: Amines, both primary and secondary, and ammonia (B1221849) can act as effective nucleophiles. For instance, the reaction with piperidine (B6355638) would lead to the formation of the corresponding N-aryl piperidine derivative. Due to the strong activation by the -CF₃ groups, these reactions can often proceed without the need for harsh conditions or catalysts.
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to displace the fluorine atom, forming aryl thioethers. The high polarizability and nucleophilicity of sulfur compounds facilitate this transformation.
The general reactivity trend for nucleophilic aromatic substitution on such activated fluoroarenes is shown in the table below, extrapolated from principles governing similar activated systems.
| Nucleophile Type | Example Nucleophile | Expected Product Structure | Relative Reactivity |
|---|---|---|---|
| O-based | Methoxide (CH₃O⁻) | Aryl-OCH₃ | High |
| N-based | Piperidine (C₅H₁₀NH) | Aryl-N(C₅H₁₀) | High |
| S-based | Thiophenoxide (C₆H₅S⁻) | Aryl-S-C₆H₅ | Very High |
Organometallic Reactions
Cross-Coupling Reactions
The strong carbon-fluorine (C-F) bond in fluoroarenes typically makes them challenging substrates for traditional palladium-catalyzed cross-coupling reactions, which more commonly utilize aryl chlorides, bromides, or iodides. However, the significant electron deficiency of the aromatic ring in 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene enhances its reactivity. The oxidative addition of the C-F bond to a low-valent metal center, which is often the rate-limiting step, can be facilitated in such electron-poor systems. mdpi.commdpi.com
Specialized catalytic systems are often required to achieve efficient C-F bond activation for cross-coupling. These may involve the use of electron-rich, bulky phosphine (B1218219) ligands that promote the formation of highly reactive, low-coordinate palladium(0) species. nih.gov For instance, a Suzuki-Miyaura type coupling with an arylboronic acid could potentially be achieved to form a biaryl product. While direct C-F bond coupling is less common than for other halogens, methodologies developed for perfluoroarenes are applicable here. mdpi.comnih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) with bulky phosphine ligand | Aryl-Aryl' |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst | Aryl-C≡C-R |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst with specific ligands | Aryl-NR₂ |
C-F Bond Activation and Functionalization
Beyond cross-coupling, direct C-F bond activation and subsequent functionalization represent a powerful strategy for modifying highly fluorinated aromatics. baranlab.orgbohrium.com This approach avoids the pre-functionalization often required in classical methods. The activation can be achieved using transition metal complexes or main-group reagents like frustrated Lewis pairs (FLPs). researchgate.net
Transition metal-mediated C-F activation often involves the oxidative addition of the C-F bond to a metal center (e.g., Ni, Pd, Pt). bohrium.com This process is more feasible for electron-poor aryl fluorides. Once the C-F bond is cleaved, the resulting aryl-metal complex can engage in various transformations.
Frustrated Lewis pairs, typically consisting of a bulky Lewis acid and a bulky Lewis base, can activate C-F bonds by cooperatively abstracting a fluoride ion. researchgate.net For example, a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can interact with the fluorine atom, facilitating its removal and generating a reactive aryl cation or a related intermediate that can be trapped by a nucleophile. researchgate.net This metal-free approach offers an alternative pathway for the functionalization of compounds like 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene.
Radical Reactions
Generation and Reactivity of Aryl Radicals
The 2,4,6-tris(trifluoromethyl)phenyl radical can be generated from 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene through reductive pathways. One common method involves a single-electron transfer (SET) to the molecule. Given the high electron affinity of the substrate due to the three -CF₃ groups, it can readily accept an electron to form a radical anion. nih.gov
This radical anion is a key intermediate. The C-F bond within this species is significantly weakened, leading to rapid fragmentation. The radical anion can cleave the C-F bond to release a fluoride ion and the desired 2,4,6-tris(trifluoromethyl)phenyl radical. nih.gov
Generation Pathway: Ar-F + e⁻ → [Ar-F]•⁻ → Ar• + F⁻
Once formed, this highly electrophilic aryl radical can participate in various reactions, such as hydrogen atom abstraction from a solvent or another reagent, or addition to π-systems like alkenes or arenes to form new carbon-carbon bonds.
Fluorine Atom Transfer Reactions
Fluorine atom transfer (FAT) is a process where a fluorine atom is transferred from a donor molecule to a radical species. While less common than hydrogen atom transfer, it is a known elementary reaction step. Highly fluorinated compounds can potentially serve as fluorine atom donors under specific conditions, although their C-F bonds are generally very strong. The interaction of benzene with fluorine atoms to produce fluorobenzene (B45895) is a known reaction, highlighting the fundamental steps involved in such transfers. mdpi.com
For a molecule like 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene to act as a fluorine atom donor, it would need to react with a radical (R•) in a way that cleaves the C-F bond homolytically:
Ar-F + R• → Ar• + R-F
This process is generally thermodynamically unfavorable unless the radical R• forms a very strong bond with fluorine and the resulting aryl radical (Ar•) is relatively stable. Given the high strength of the aryl C-F bond, this pathway is less likely than reactions involving the heterolytic cleavage of the C-F bond following reduction, as described in section 3.4.1. The use of tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) in frustrated Lewis pairs demonstrates the strong affinity of highly fluorinated boron compounds for fluoride, but this proceeds via an ionic, not a radical, mechanism. rsc.org
Lack of Publicly Available Research Data Precludes Analysis of this compound's Acid-Base Properties
A thorough review of available scientific literature and chemical databases has revealed a significant gap in the understanding of the chemical reactivity of this compound, specifically concerning its acid-base properties. Despite targeted searches for data on its protonation/deprotonation behavior and interactions with Lewis acids and bases, no specific experimental or theoretical studies on this particular compound could be identified.
The reactivity of fluoro- and trifluoromethyl-substituted benzene derivatives is of considerable interest in various fields of chemistry due to the profound electronic effects of these substituents. The strong electron-withdrawing nature of both fluorine and trifluoromethyl groups is expected to significantly influence the electron density of the aromatic ring in this compound. This, in turn, would dictate its behavior as a Brønsted-Lowry or Lewis acid/base. However, without dedicated research, any discussion on these properties remains purely speculative.
General principles of physical organic chemistry would suggest that the high degree of fluorination would render the aromatic ring electron-deficient. This could potentially enhance the acidity of any remaining C-H bonds, making deprotonation under strong basic conditions a possibility. Conversely, the lone pairs on the fluorine atom and the potential for interaction with the trifluoromethyl groups could impart some Lewis basicity to the molecule. However, the extent of these effects and the specific conditions required for such reactions are unknown.
The absence of data prevents the creation of a detailed analysis as requested. Key metrics such as the compound's pKa value, proton affinity, and the nature of adducts formed with various Lewis acids and bases are not documented in the public domain. Consequently, a scientifically rigorous article on the "" focusing on its acid-base properties cannot be produced at this time. Further experimental and computational studies are necessary to elucidate the chemical characteristics of this compound.
Theoretical and Computational Investigations of 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations provide valuable insights into the electronic makeup of 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene, revealing details about its bonding, electron density distribution, and molecular orbitals. These studies are fundamental to understanding the molecule's stability and reactivity.
Bonding Analysis and Electron Density Distribution
The introduction of three trifluoromethyl (-CF3) groups and a fluorine atom onto the benzene (B151609) ring significantly influences the electronic structure and geometry of the aromatic core. The strong electron-withdrawing nature of these substituents leads to a notable redistribution of electron density.
Computational studies on the closely related 1,3,5-tris(trifluoromethyl)-benzene have shown that the trifluoromethyl groups cause distortions in the benzene ring's geometry. researchgate.net Ab initio calculations at the MP2/6-31G** level of theory have been used to investigate the additivity of substituent effects on the ring geometry in 1,3,5-trisubstituted benzene derivatives. researchgate.net For this compound, it is anticipated that the C-C bonds adjacent to the substituents will be elongated, while the angles within the ring will deviate from the ideal 120° of an unsubstituted benzene ring. The electron density is expected to be polarized towards the highly electronegative fluorine atoms of both the fluoro and trifluoromethyl substituents. This polarization creates a relatively electron-deficient aromatic ring, which has implications for its reactivity, particularly its susceptibility to nucleophilic attack.
Molecular Orbitals (HOMO-LUMO analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 1: Frontier Molecular Orbital Energies of a Related Compound
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | DFT/B3LYP/6-311+G(d,p) | Not Specified | Not Specified | 5.54 |
Note: Data extracted from a study on a related compound to provide context. mdpi.com
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal motions of this compound are governed by the rotational barriers of its trifluoromethyl groups and the various non-covalent interactions present within the molecule.
Rotation Barriers of Trifluoromethyl Groups
The rotation of the trifluoromethyl groups around the C-C bond connecting them to the benzene ring is a key conformational feature. The energy barrier for this rotation is influenced by steric hindrance and electronic interactions with the adjacent substituents and the aromatic ring.
In the isolated molecule of 3-(trifluoromethyl)phenanthrene, the calculated barrier to CF3 rotation is very low, at 0.40 kcal mol-1, suggesting nearly free rotation. brynmawr.edu However, in a simulated crystal cluster, this barrier increases significantly to 2.6 kcal mol-1 due to intermolecular interactions. brynmawr.edu For this compound, the presence of an adjacent fluorine atom and another trifluoromethyl group is expected to create a more substantial rotational barrier compared to an isolated trifluoromethyl group on a benzene ring. Studies on substituted benzenes have shown that rotational barriers can be as large as 9.5 kJ mol−1 (approximately 2.27 kcal mol-1) for related structures. researchgate.net The precise determination of these barriers for the title compound would necessitate detailed computational modeling.
Table 2: Calculated Rotational Barriers of CF3 Groups in Related Molecules
| Compound | Method | Barrier (kcal mol-1) | Phase |
| 3-(Trifluoromethyl)phenanthrene | B3LYP/6-311+G//B3LYP/6-311+G | 0.40 | Isolated Molecule |
| 3-(Trifluoromethyl)phenanthrene | B3LYP/6-31G* | 2.6 | 13-Molecule Cluster |
Note: These values are for a different molecule but illustrate the magnitude of CF3 rotational barriers. brynmawr.edu
Non-covalent Interactions Involving Fluorine
The presence of numerous fluorine atoms in this compound leads to a variety of non-covalent interactions that can influence its conformation and intermolecular packing in the solid state. These interactions include intramolecular hydrogen bonding and halogen bonding.
The substitution of hydrogen with fluorine on an aromatic ring is known to strongly influence the binding abilities of the molecule. illinois.edu In fluorinated aromatic compounds, interactions such as lone-pair-π-hole interactions can occur. illinois.edu Furthermore, short H···F contacts are a notable feature in the solid-state structures of some fluorinated molecules. nih.gov In this compound, potential intramolecular interactions could occur between the fluorine of the fluoro group and the fluorine atoms of an adjacent trifluoromethyl group, or between the hydrogen atoms on the ring and the fluorine atoms. These interactions, though weak, can collectively play a significant role in determining the preferred conformation of the molecule.
Reaction Pathway and Transition State Analysis
Understanding the reaction pathways and characterizing the transition states are fundamental to predicting the reactivity of this compound. The electron-deficient nature of the benzene ring suggests that it would be susceptible to nucleophilic aromatic substitution reactions.
While specific reaction pathway analyses for this compound were not found in the provided search results, general principles of reactivity for polyfluorinated and poly(trifluoromethyl)ated benzenes can be applied. The reaction of such compounds with nucleophiles would likely proceed through a Meisenheimer complex intermediate. Computational studies would be essential to calculate the activation energies for the formation of these intermediates and the subsequent loss of a leaving group. Such calculations would involve locating the transition state structures on the potential energy surface and determining their energies relative to the reactants and products. This type of analysis would provide quantitative insights into the reaction kinetics and the regioselectivity of nucleophilic attack.
Modeling of Electrophilic Substitution Mechanisms
Computational modeling of electrophilic aromatic substitution on 2-fluoro-1,3,5-tris(trifluoromethyl)benzene is a challenging task. The extreme deactivation of the benzene ring by the four electron-withdrawing substituents makes such reactions energetically unfavorable. Theoretical calculations would be essential to predict the feasibility and regioselectivity of any potential electrophilic attack.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations are a common method to investigate reaction mechanisms. By calculating the energies of the starting materials, transition states, and products, a potential energy surface can be mapped out.
Wheland Intermediate Analysis: The stability of the possible Wheland intermediates (also known as arenium ions or sigma complexes) that would be formed upon electrophilic attack at each of the two unique carbon atoms of the benzene ring can be calculated. The relative energies of these intermediates would indicate the preferred site of substitution.
Expected Findings from Modeling:
Due to the powerful deactivating effects of the trifluoromethyl groups, any electrophilic substitution would require harsh reaction conditions. Computational models would likely predict very high activation energies for this process. The directing effects of the substituents would also be a key area of investigation. The fluorine atom is an ortho-, para-director, while the trifluoromethyl groups are meta-directors. In this molecule, the positions are already substituted, so the primary question would be the relative activation (or deactivation) of the remaining C-H bonds. It is anticipated that the position ortho to the fluorine and meta to two trifluoromethyl groups would be the least deactivated site for electrophilic attack, although still highly disfavored.
Computational Insights into Nucleophilic Substitution Processes
The electron-deficient nature of the aromatic ring in 2-fluoro-1,3,5-tris(trifluoromethyl)benzene makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Computational studies can provide valuable insights into the mechanism and regioselectivity of such reactions.
Key Computational Approaches:
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visually demonstrate the electron distribution in the molecule, highlighting the electron-deficient (positive potential) regions that are susceptible to nucleophilic attack.
Transition State Searching: Similar to electrophilic substitution, DFT calculations can be used to locate the transition states for nucleophilic attack at the carbon atoms bearing the fluorine or trifluoromethyl groups. The activation barriers for these pathways would determine the most likely substitution product.
Expected Findings from Modeling:
Computational models would be expected to show that the carbon atom attached to the fluorine is the most probable site for nucleophilic attack. This is because fluoride (B91410) is a good leaving group in SNAr reactions, and the cumulative electron-withdrawing effect of the three trifluoromethyl groups strongly activates this position. The formation of a Meisenheimer complex, a resonance-stabilized intermediate, is a key feature of the SNAr mechanism, and its stability can be computationally assessed.
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.
Computational NMR Chemical Shift Prediction
Predicting the 1H, 13C, and 19F NMR chemical shifts of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene can be achieved with a good degree of accuracy using modern computational methods.
Methodology:
The most common approach involves a two-step process:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a quantum mechanical method, typically DFT with a suitable basis set.
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method such as Gauge-Including Atomic Orbitals (GIAO). The chemical shifts are then determined by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C, and CFCl3 for 19F.
Predicted NMR Data:
While specific, high-accuracy calculated values are not available in the literature, we can predict the general features of the NMR spectra.
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1H | 7.5 - 8.5 | Quartet | 4JHF ≈ 1-3 |
| 13C | |||
| C-F | 155 - 165 | Doublet of Quartets | 1JCF ≈ 240-260, 3JCCF3 ≈ 1-5 |
| C-CF3 | 125 - 135 | Quartet of Doublets | 1JCCF3 ≈ 30-40, 3JCF ≈ 5-10 |
| C-H | 120 - 130 | Doublet of Quartets | 1JCH ≈ 160-170, 3JCCF3 ≈ 1-5 |
| CF3 | 120 - 125 | Quartet | 1JCF ≈ 270-280 |
| 19F | |||
| Ar-F | -100 to -120 | Multiplet | |
| CF3 | -60 to -65 | Singlet |
Note: These are estimated ranges and multiplicities based on typical values for similar compounds. Actual computational results would provide more precise values.
Vibrational Frequency Analysis
Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene.
Methodology:
Following a geometry optimization, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide a list of vibrational frequencies and their corresponding normal modes (the collective motion of the atoms for each vibration).
Predicted Vibrational Modes:
The vibrational spectrum of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene would be complex. Key predicted vibrational modes would include:
| Frequency Range (cm-1) | Assignment |
| 3000 - 3100 | C-H stretching |
| 1600 - 1620 | Aromatic C=C stretching |
| 1450 - 1500 | Aromatic C=C stretching |
| 1200 - 1350 | C-F stretching (from CF3 groups) |
| 1100 - 1200 | C-F stretching (from Ar-F) |
| 1000 - 1100 | Aromatic ring breathing modes |
| 700 - 900 | C-H out-of-plane bending |
| 500 - 700 | CF3 deformation modes |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. The presence of multiple fluorine environments in 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene makes multi-nuclear NMR studies particularly insightful.
In the study of fluorinated aromatic compounds, obtaining ¹H, ¹³C, and ¹⁹F NMR spectra is standard practice. The ¹H NMR spectrum of this compound is expected to be relatively simple, showing resonances for the aromatic protons. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbon signals are split by coupling to attached fluorine atoms (¹JC-F) and, to a lesser extent, by coupling to fluorine atoms on adjacent carbons (²JC-F, ³JC-F). These coupling constants are highly valuable for assigning specific carbon resonances.
¹⁹F NMR is arguably the most informative NMR technique for this compound, given the presence of ten fluorine atoms in four distinct chemical environments. The ¹⁹F NMR spectrum will display separate signals for the fluorine atom directly attached to the aromatic ring and for the three trifluoromethyl groups. The chemical shifts and the coupling patterns between the different fluorine nuclei (³JF-F, ⁴JF-F, and ⁵JF-F) are instrumental in confirming the substitution pattern of the benzene (B151609) ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.5 - 8.0 | m | - |
| ¹³C (C-F) | 160 - 165 | d | ¹JC-F ≈ 240-260 |
| ¹³C (C-CF₃) | 120 - 135 | q | ¹JC-F ≈ 270-280, ²JC-C-F ≈ 30-40 |
| ¹³C (C-H) | 115 - 125 | d | ²JC-F ≈ 20-30 |
| ¹⁹F (Ar-F) | -100 to -120 | m | - |
| ¹⁹F (CF₃ at C1/C5) | -60 to -65 | t | ⁵JF-F ≈ 5-10 |
| ¹⁹F (CF₃ at C3) | -60 to -65 | d | ⁴JF-F ≈ 15-25 |
Note: The data in this table is predictive and based on typical values for similar fluorinated aromatic compounds. Actual experimental values may vary.
While 1D NMR provides fundamental information, complex molecules like this compound often require advanced 2D NMR techniques for unambiguous structural assignment.
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, aiding in the assignment of the protonated carbon in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful as it reveals correlations between protons and carbons over two or three bonds. This would allow for the definitive assignment of the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the trifluoromethyl groups and the fluorine atom.
¹⁹F-¹⁹F COSY or F-TOCSY (Total Correlation Spectroscopy): These experiments would be invaluable in tracing the network of fluorine-fluorine couplings throughout the molecule, confirming the spatial relationships between the aromatic fluorine and the trifluoromethyl groups.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can provide through-space correlations, which can help to confirm the substitution pattern by showing spatial proximity between the aromatic protons and the fluorine atoms of the nearby trifluoromethyl groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, C₉H₂F₁₀, with a high degree of confidence, by distinguishing it from other potential compounds with the same nominal mass. The exact mass of this compound can be calculated and compared to the experimental value.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
| C₉H₂F₁₀ | ¹²C, ¹H, ¹⁹F | 300.0003 |
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo fragmentation, producing a characteristic pattern of fragment ions. The high stability of the aromatic ring suggests that it will likely remain intact in many of the fragments.
Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds include the loss of a fluorine atom (M-19) or a trifluoromethyl radical (M-69). The presence of a fluorine atom directly on the ring could also lead to the loss of HF (M-20). The relative abundances of these fragment ions provide valuable clues about the structure and stability of the molecule and its fragments. The fragmentation pattern can be interpreted to deduce the connectivity of the atoms within the molecule.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [C₉H₂F₁₀]⁺ | Molecular Ion | 300 |
| [C₉H₂F₉]⁺ | Loss of F | 281 |
| [C₈H₂F₇]⁺ | Loss of CF₃ | 231 |
| [C₉HF₉]⁺ | Loss of H | 299 |
| [C₈HF₆]⁺ | Loss of H and CF₃ | 230 |
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound will be characterized by strong absorptions corresponding to the C-F stretching vibrations of both the aromatic C-F bond and the C-F bonds of the trifluoromethyl groups. These typically appear in the region of 1100-1400 cm⁻¹.
Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aromatic ring vibrations (C=C stretching) will appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the positions and intensities of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, providing further structural confirmation.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Table 4: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch (CF₃) | 1100 - 1400 (strong) |
| C-F Stretch (Ar-F) | 1100 - 1300 |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 |
Characteristic Vibrational Modes of Fluorinated and Trifluoromethylated Arenesresearchgate.net
The trifluoromethyl groups give rise to several distinct and intense absorption bands in the infrared (IR) spectrum. The C-F stretching vibrations within the CF₃ groups are typically observed in the 1350-1100 cm⁻¹ region. These modes are often strong and can be coupled, leading to multiple bands. The symmetric and asymmetric stretching modes can be distinguished, although their exact frequencies are sensitive to the electronic environment. Additionally, CF₃ deformation modes, including symmetric (umbrella) and asymmetric rocking and bending vibrations, appear at lower frequencies, typically in the range of 800-600 cm⁻¹.
The C-F stretching vibration of the fluorine atom directly attached to the aromatic ring is also a key spectral feature. For fluoroarenes, this vibration typically appears as a strong band in the 1300-1100 cm⁻¹ region. Its precise location can be influenced by the presence of other substituents on the ring. The in-plane and out-of-plane bending modes for the aryl C-F bond occur at lower wavenumbers.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations of the benzene ring typically appear in the 1600-1400 cm⁻¹ region. The substitution pattern influences the intensity and position of these ring modes. A detailed interpretation of the IR and Raman spectra would provide significant insight into the molecule's structure and bonding. aip.orgbenthamopen.comias.ac.in
Table 1: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | > 3000 | Weak to Medium |
| C-C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong |
| Asymmetric C-F Stretch | CF₃ Group | 1350 - 1100 | Very Strong |
| Symmetric C-F Stretch | CF₃ Group | ~1150 | Strong |
| C-F Stretch | Aryl C-F | 1300 - 1100 | Strong |
Conformational Analysis via Vibrational Spectroscopy
The conformational landscape of this compound is primarily defined by the rotation of the three trifluoromethyl groups around their respective C-C bonds. Vibrational spectroscopy, particularly in the gas phase or in matrix isolation studies, is a powerful tool for investigating such conformational equilibria. mdpi.com Different conformers of a molecule typically exhibit unique vibrational spectra, especially in the low-frequency region where torsional modes occur.
For trifluoromethylated benzenes, the orientation of the CF₃ groups relative to the benzene ring can be influenced by steric hindrance and electrostatic interactions between adjacent groups and with the ring fluorine atom. It is plausible that the molecule exists as a mixture of conformers at room temperature. acs.org The rotational barriers for CF₃ groups on a benzene ring are generally low, but interactions between the bulky, electron-withdrawing CF₃ groups can lead to distinct, stable conformations.
By analyzing the temperature dependence of IR or Raman spectra, or by using techniques like photorotamerization in cryogenic matrices, it is possible to identify bands corresponding to different rotamers and even determine their relative energies. mdpi.com While specific studies on this compound are lacking, research on related molecules like trifluoroacetyl triflate demonstrates the utility of vibrational spectroscopy in identifying and characterizing different conformers present in a sample. mdpi.com
X-ray Crystallography and Solid-State Structural Studiesias.ac.insigmaaldrich.com
While a specific crystal structure determination for this compound has not been reported, insights can be drawn from studies of similar polyfluorinated and trifluoromethylated aromatic compounds. nih.govnih.gov
Determination of Crystal and Molecular Structure
The benzene ring itself may exhibit some distortion from a perfect hexagon due to the electronic effects of the highly electronegative substituents. The internal ring angle at the carbon atom bearing the fluorine (C2) might be slightly different from the angles at the carbons bearing the CF₃ groups (C1, C3, C5).
Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C(aryl)-CF₃ | ~1.50 Å |
| Bond Length | C-F (in CF₃) | ~1.34 Å |
| Bond Length | C(aryl)-F | ~1.35 Å |
| Bond Length | C-C (in ring) | ~1.39 Å |
| Bond Angle | C-C-C (in ring) | ~120° (with distortions) |
Intermolecular Interactions and Crystal Packing
Furthermore, π-π stacking interactions between the electron-deficient aromatic rings could contribute to the crystal lattice energy. researchgate.net The stacking arrangement would be influenced by the electrostatic potential of the molecule. Interactions involving the trifluoromethyl groups, such as halogen bonding (C-F···π or C-F···F), might also be present. Studies on compounds like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) have highlighted the competition and interplay between different noncovalent interactions, such as halogen bonding and π-π stacking, in determining the final crystal structure. mdpi.com
Gas-Phase Electron Diffraction (GED)uq.edu.au
Gas-phase electron diffraction is a primary technique for determining the molecular structure of molecules free from the influence of intermolecular forces present in the solid state. rsc.orgyoutube.comrsc.org
Molecular Geometry Determination in the Gas Phaseuq.edu.au
While no specific GED study for this compound is available, a detailed study of the closely related molecule, 1,3,5-tris(trifluoromethyl)benzene (B44845) (1,3,5-TTFB), provides an excellent model for its gas-phase structure. researchgate.netuni-tuebingen.demsu.rudocumentsdelivered.com
In the GED study of 1,3,5-TTFB, the molecule was found to have a non-planar conformation of C₃ symmetry, where the trifluoromethyl groups are twisted out of the plane of the benzene ring. researchgate.net The key structural parameters determined are listed in the table below. The benzene ring was found to be planar with D₃h symmetry. The C-C bond lengths in the ring were uniform, and the C-C-C angles were 120°. The CF₃ groups exhibit a tilt and a twist relative to the ring.
Table 3: Gas-Phase Molecular Structure of 1,3,5-tris(trifluoromethyl)benzene (Analogue)
| Parameter | Value (rₐ) |
|---|---|
| r(C-C) | 1.401 ± 0.003 Å |
| r(C-CF₃) | 1.512 ± 0.004 Å |
| r(C-F) | 1.341 ± 0.002 Å |
| r(C-H) | 1.093 ± 0.006 Å |
| ∠C-C(F₃)-C | 120.0° (fixed) |
| ∠C-C-F | 111.5 ± 0.2° |
| τ(C-C-C-F) | 26.5 ± 0.8° |
Data sourced from studies on 1,3,5-tris(trifluoromethyl)benzene. researchgate.net
General information and data for the related compound, 1,3,5-tris(trifluoromethyl)benzene, are more accessible. However, the strict adherence to the subject compound, this compound, as per the user's instructions, prevents the use of this information as a substitute.
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Applications of 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene in Advanced Materials Science and Chemical Synthesis
Role as a Monomer or Building Block in Polymer Synthesis
The compound serves as a critical monomer for creating high-performance fluorinated polymers. The strategic incorporation of this trifluoromethylated benzene (B151609) ring into a polymer backbone allows for the precise engineering of material properties.
2-Fluoro-1,3,5-tris(trifluoromethyl)benzene is a precursor for fluorinated polymers, a class of materials renowned for their exceptional combination of characteristics. pageplace.de Fluoropolymers are distinguished by properties derived from the strength and stability of the carbon-fluorine bond (~485 kJ·mol⁻¹). nih.gov By incorporating this monomer, polymer chemists can design materials with a unique balance of features, including low surface energy, low coefficient of friction, and low permittivity. researchgate.net The high fluorine content contributed by the monomer enhances the lipophilicity and stability of the resulting polymers. beilstein-journals.org These materials are sought after for high-tech applications where superior performance is essential, such as in the aerospace, automotive, and electronics industries. pageplace.de
The introduction of the 2-fluoro-1,3,5-tris(trifluoromethyl)benzene unit into a polymer chain significantly enhances the material's thermal stability and chemical resistance.
Thermal Stability: The inherent strength of the C-F bonds and the stable aromatic structure contribute to polymers that can withstand high temperatures without significant degradation. nih.gov General studies on conjugated Schiff base polymers, which also feature aromatic structures, have demonstrated high thermal stabilities, with stability being influenced by the surrounding atmosphere (e.g., nitrogen, oxygen). nasa.gov Polymers derived from highly fluorinated monomers are expected to exhibit similar or superior thermal performance.
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide array of chemicals, including solvents, acids, and bases. nih.govthermofisher.com This inertness is a direct result of the fluorine atoms providing a protective sheath around the polymer backbone. researchgate.net The dense arrangement of trifluoromethyl groups from the monomer maximizes this shielding effect. However, it is important to note that factors such as chemical concentration, temperature, pressure, and exposure time can influence the chemical resistance of any polymer. thermofisher.comgilsoneng.com
The table below summarizes the general effects of chemical classes on fluorinated polymers, which are indicative of the performance expected from materials synthesized using 2-fluoro-1,3,5-tris(trifluoromethyl)benzene.
| Chemical Class | General Resistance Level | Potential Effects |
| Acids, Weak | Excellent | Little to no effect. |
| Acids, Strong | Good to Excellent | Minor physical changes possible with prolonged exposure. |
| Bases | Good to Excellent | Minimal effect at ambient temperatures. |
| Organic Solvents | Good to Excellent | Some swelling may occur with certain solvents. |
| Oxidizing Agents | Fair to Good | Prolonged exposure can lead to embrittlement. thermofisher.com |
Use as a Building Block for Functional Molecules
Beyond polymers, 2-fluoro-1,3,5-tris(trifluoromethyl)benzene is a foundational component for synthesizing smaller, highly functional molecules like liquid crystals and specialty solvents.
Fluorinated compounds are crucial in the design of modern liquid crystals (LCs) for display technologies. biointerfaceresearch.com The incorporation of fluorine atoms, particularly in groups like -F and -CF₃, significantly alters the electronic properties of the molecule, which in turn influences the bulk properties of the liquid crystal phase, such as dielectric anisotropy (Δε). biointerfaceresearch.comnih.gov
The structure of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, with its multiple polar C-F bonds, makes it an attractive building block for LCs. The strategic placement of these groups can create molecules with a high lateral dipole moment, which often leads to a negative dielectric anisotropy. biointerfaceresearch.com This property is highly desirable for display modes like in-plane switching (IPS). Research on related fluorinated terphenyl LCs has shown that lateral fluoro-substituents can enhance the stability of tilted smectic phases and reduce melting points. biointerfaceresearch.com The combination of a fluoro and three trifluoromethyl groups is expected to produce LCs with unique mesomorphic behaviors and electro-optical properties. figshare.com
The following table presents data for a related difluoroterphenyl liquid crystal, illustrating the typical properties that are tuned by fluorination.
| Property | Value | Notes |
| Compound Type | Laterally Fluorinated Terphenyl Dimer | Exhibits two nematic phases. nih.gov |
| Dielectric Anisotropy (Δε) | Negative | Measured on magnetically aligned samples. nih.gov |
| Optical Anisotropy | Positive | Lower in magnitude compared to the monomer. nih.gov |
Highly fluorinated aromatic compounds can serve as specialty solvents. A related compound, (trifluoromethyl)benzene, is used as a specialty solvent in organic synthesis. wikipedia.org Given its higher degree of fluorination, 2-fluoro-1,3,5-tris(trifluoromethyl)benzene would possess an even greater density and thermal stability. Its unique polarity and low miscibility with common organic solvents and water could make it a suitable medium for specific chemical reactions, particularly in biphasic systems or for dissolving fluorinated reagents. Such solvents are often investigated for their potential to reduce the environmental impact of chemical processes. chemimpex.com
Intermediate in the Synthesis of Complex Organofluorine Compounds
The reactivity of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene makes it a versatile intermediate for constructing more elaborate organofluorine molecules, which are important in pharmaceuticals, agrochemicals, and materials science. chemimpex.comcas.cn
The molecule offers several pathways for synthetic elaboration. The single fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. mdpi.com This is a common strategy for building complex aromatic structures.
Alternatively, the aromatic protons, which are highly acidic due to the inductive effect of the surrounding fluoroalkyl groups, can be removed by a strong base. This process, known as deprotonation or metalation, generates a potent nucleophile. This intermediate can then be reacted with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. A similar strategy has been successfully employed for the related compound 1,3,5-tris(trifluoromethyl)benzene (B44845), which is deprotonated with n-butyllithium and then reacted with iodine to produce an iodinated intermediate, a precursor for 2,4,6-tris(trifluoromethyl)aniline. researchgate.net This demonstrates the synthetic utility of such highly fluorinated benzene rings as platforms for building complex molecules. researchgate.netsigmaaldrich.com
Precursor for Ligands in Catalysis
The strategic placement of highly electronegative fluorine and trifluoromethyl groups on the benzene ring of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene makes it an attractive starting material for the synthesis of specialized ligands for catalysis. The electron-withdrawing nature of these substituents can significantly influence the electronic properties of any resulting ligand, which in turn can modulate the catalytic activity and selectivity of the corresponding metal complexes.
While specific, publicly documented examples of ligands synthesized directly from 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene are not widespread, the broader class of fluorinated aromatic compounds is extensively used in ligand design. The introduction of fluorine-containing moieties can enhance the Lewis acidity of a metal center, improve catalyst stability, and influence non-covalent interactions within the catalytic pocket. For instance, fluorinated phosphine (B1218219) ligands are known to be employed in various transition-metal-catalyzed reactions. The synthesis of such ligands often involves the reaction of a fluorinated aryl halide with a phosphine source.
The reactivity of the fluorine atom in 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene via nucleophilic aromatic substitution could potentially be exploited to introduce coordinating groups, thereby forming novel pincer or bidentate ligands. The steric bulk of the trifluoromethyl groups would also play a crucial role in creating a specific coordination environment around a metal center, which is a key factor in controlling the outcome of catalytic transformations.
Building Block for Electronic Materials
In the field of advanced materials science, trifluoromethylated and fluorinated aromatic compounds are recognized for their valuable contributions to the development of high-performance electronic materials. These materials are often utilized in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of fluorine and trifluoromethyl groups can enhance material properties, including thermal stability, oxidative resistance, and electron mobility.
Although direct applications of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene in commercially available electronic devices are not explicitly detailed in readily available literature, its structural motifs are relevant to the design of materials for such technologies. For example, a patent for radialene compounds mentions the use of a related starting material, 4-trifluoromethyl-2,6-dichloro-1,3,5-trifluorobenzene, in the synthesis of organic doping agents for OLEDs. google.com This suggests that polysubstituted benzene rings with trifluoromethyl and halogen groups are valuable precursors for creating molecules with tailored electronic properties.
The high electron affinity imparted by the trifluoromethyl groups in 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene makes it a potential building block for n-type (electron-transporting) organic semiconductors. Its rigid structure and potential for π-π stacking, influenced by the fluorine and trifluoromethyl substituents, could be beneficial for charge transport. Researchers in materials science continue to explore the synthesis and characterization of novel fluorinated organic molecules to improve the efficiency and longevity of organic electronic devices.
Structural and Electronic Comparisons
The introduction of both a fluorine atom and three trifluoromethyl groups onto a benzene ring significantly alters its structural and electronic characteristics compared to benzene and its simpler fluorinated analogues.
Impact of Fluorine vs. Trifluoromethyl Substituents on Aromaticity
The aromaticity of benzene derivatives is influenced by the electronic effects of their substituents. Both fluorine and trifluoromethyl groups are strongly electronegative, but they affect the aromatic ring in distinct ways.
Fluorine exhibits a dual electronic effect: it is strongly electron-withdrawing through the sigma (σ) bond (inductive effect, -I) and electron-donating through its lone pairs into the pi (π) system (mesomeric or resonance effect, +M). researchgate.net In contrast, the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -M), with the inductive effect being dominant. researchgate.netmdpi.com
Studies on fluorinated benzenes have shown that increasing the number of fluorine substituents generally leads to a decrease in aromaticity. nih.gov This is attributed to the strong inductive withdrawal of electron density from the ring. However, some research suggests that certain fluorinated isomers, such as 1,3,5-trifluorobenzene, may exhibit enhanced aromaticity due to the symmetrical distribution of the substituents leading to shorter carbon-carbon bond lengths. acs.org
The trifluoromethyl group, being a stronger electron-withdrawing group than a fluorine atom, has a more pronounced effect on deactivating the aromatic ring. mdpi.comyoutube.com In 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, the cumulative electron-withdrawing effect of the three -CF₃ groups is expected to significantly reduce the electron density of the benzene ring, thereby decreasing its aromatic character more substantially than in analogous compounds containing only fluorine substituents.
Table 1: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -F | Strongly withdrawing (-I) | Donating (+M) | Weakly deactivating |
| -CF₃ | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly deactivating |
Conformational Preferences of Highly Substituted Arenes
The steric bulk of multiple substituents on a benzene ring can lead to conformational preferences to minimize steric hindrance. In highly substituted arenes, this can result in out-of-plane distortions of the substituents or the ring itself.
For 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, the trifluoromethyl groups are significantly bulkier than the fluorine atom. To alleviate steric strain between the adjacent trifluoromethyl groups at positions 1 and 3, and the fluorine at position 2, it is likely that the -CF₃ groups will adopt a staggered conformation relative to each other. Computational studies on related 2-substituted trifluoromethyl compounds have shown that both cis and trans conformers can exist, with the trans conformer often being more stable. rsc.org
The planarity of the benzene ring might also be slightly distorted to accommodate the bulky substituents. The presence of multiple electron-withdrawing groups can also influence bond lengths within the ring, with C-C bonds adjacent to the substituents potentially being elongated.
Reactivity Trend Analysis
The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents renders the benzene ring in 2-fluoro-1,3,5-tris(trifluoromethyl)benzene highly electron-deficient. This has profound implications for its reactivity in both electrophilic and nucleophilic substitution reactions.
Comparison of Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution (EAS):
Benzene rings substituted with electron-withdrawing groups are deactivated towards electrophilic attack. youtube.comfiveable.me Both fluorine and trifluoromethyl groups are deactivating. youtube.com Therefore, 2-fluoro-1,3,5-tris(trifluoromethyl)benzene is expected to be highly unreactive towards electrophilic aromatic substitution. The reaction would require harsh conditions, and the substitution pattern would be directed by the existing substituents.
Fluorine is an ortho-, para-director for electrophilic substitution due to its +M effect, which can stabilize the intermediate carbocation (arenium ion).
Trifluoromethyl is a meta-director due to its strong -I and -M effects, which destabilize the ortho and para intermediates. youtube.com
In 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, the directing effects of the substituents are in opposition. However, due to the severe deactivation of the ring by the three -CF₃ groups, electrophilic substitution is highly unlikely to occur under standard conditions.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings bearing strongly electron-withdrawing groups are activated towards nucleophilic aromatic substitution. libretexts.orgyoutube.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org
In 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, the fluorine atom is a potential leaving group. The trifluoromethyl groups at the ortho (position 1) and para (position 5) positions relative to the fluorine would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction. Therefore, this compound is expected to be highly susceptible to nucleophilic aromatic substitution at the C2 position, where the fluorine atom is located. This is in stark contrast to benzene and less substituted fluorinated benzenes, which are generally unreactive towards nucleophiles. libretexts.org
Table 2: Predicted Reactivity in Aromatic Substitution
| Reaction Type | Reactivity of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene | Comparison with Benzene | Comparison with 1,3,5-Trifluorobenzene |
| Electrophilic Aromatic Substitution | Very Low / Inert | Much Lower | Lower |
| Nucleophilic Aromatic Substitution | High | Much Higher | Higher |
Relative Reactivity in Organometallic Transformations
Fluorinated aromatic compounds are important substrates in various organometallic cross-coupling reactions. The reactivity in these transformations is influenced by the nature and position of the fluoro-substituents. While specific data for 2-fluoro-1,3,5-tris(trifluoromethyl)benzene is scarce, trends can be inferred from related compounds.
In reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, the C-F bond is generally less reactive than C-Cl, C-Br, and C-I bonds. However, the presence of strong electron-withdrawing groups can facilitate the oxidative addition step, which is often the rate-determining step in these catalytic cycles. The highly electron-deficient nature of the aromatic ring in 2-fluoro-1,3,5-tris(trifluoromethyl)benzene would likely enhance its reactivity as an electrophile in cross-coupling reactions compared to less substituted fluorobenzenes.
Spectroscopic Signature Differentiation
The spectroscopic properties of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene are expected to be distinct from those of its analogues due to the unique combination of substituents.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a powerful tool for the characterization of fluorinated organic compounds. In 2-fluoro-1,3,5-tris(trifluoromethyl)benzene, two distinct fluorine environments are present: the single fluorine atom directly attached to the ring and the nine equivalent fluorine atoms of the three trifluoromethyl groups.
The signal for the ring-bound fluorine atom is expected to appear at a chemical shift characteristic of aryl fluorides.
The signal for the trifluoromethyl groups will appear as a singlet in the ¹⁹F NMR spectrum.
The chemical shifts and coupling constants would be influenced by the electronic environment. For comparison, in 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, the ¹⁹F NMR spectrum shows a signal for the CF₃ group and a separate signal for the fluorine atom on the ring. beilstein-journals.org
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene is expected to be simple, showing a single signal for the two equivalent aromatic protons at positions 4 and 6. This signal would likely appear as a doublet due to coupling with the adjacent fluorine atom at position 2. The chemical shift of these protons would be significantly downfield due to the strong deshielding effect of the surrounding electron-withdrawing groups.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the carbon atoms bearing the fluorine, the trifluoromethyl groups, and the hydrogen atoms. The carbon atoms attached to the fluorine and trifluoromethyl groups will exhibit C-F coupling. The chemical shifts will be significantly affected by the strong electron-withdrawing nature of the substituents.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-fluoro-1,3,5-tris(trifluoromethyl)benzene will be characterized by strong absorption bands corresponding to the C-F stretching vibrations of both the aryl-fluorine bond and the trifluoromethyl groups. The C-F stretching bands for -CF₃ groups typically appear in the region of 1100-1400 cm⁻¹. The C-F stretch for an aryl fluoride (B91410) is generally observed around 1200-1300 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations will also be present.
Mass Spectrometry:
The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of fluorine atoms or trifluoromethyl groups.
Comparative Studies with Analogous Fluorinated Benzene Derivatives
Distinguishing Isomers and Derivatives via Multi-nuclear NMR
Multi-nuclear NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is indispensable for the unambiguous identification of fluorinated benzene derivatives like 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene and its analogues. mdpi.com The chemical shift, signal multiplicity (splitting pattern), and coupling constants (J-values) in the spectra of these nuclei offer detailed insights into the molecular connectivity and spatial arrangement of atoms. southampton.ac.uk
The introduction of a fluorine atom or a trifluoromethyl group significantly influences the electronic environment of the benzene ring, thereby affecting the chemical shifts of all nearby nuclei. 19F NMR is particularly informative due to its high sensitivity and wide chemical shift range, which makes it an excellent probe for characterizing fluorinated organic compounds. southampton.ac.uk
For instance, the substitution pattern on the benzene ring directly dictates the symmetry of the molecule, which in turn is reflected in the number of unique signals in the NMR spectra. In a highly symmetrical molecule like 1,3,5-tris(trifluoromethyl)benzene (B44845), all three trifluoromethyl groups are chemically equivalent, giving rise to a single 19F NMR signal. Similarly, the three aromatic protons are also equivalent, resulting in a single peak in the 1H NMR spectrum.
The introduction of a fluorine atom at the 2-position to form 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene breaks this symmetry. This results in a more complex set of signals in the 1H, 13C, and 19F NMR spectra, allowing for its differentiation from the more symmetrical isomer. The fluorine atom and the three trifluoromethyl groups would now be in chemically distinct environments, leading to multiple signals in the 19F NMR spectrum. The coupling between the fluorine atom and the adjacent trifluoromethyl groups, as well as with the aromatic protons, provides further structural confirmation.
The following table summarizes the expected differences in the NMR spectra of 1,3,5-tris(trifluoromethyl)benzene and its hypothetical fluorinated isomer, 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene, based on general principles of NMR spectroscopy.
| Compound | 1H NMR Signals | 19F NMR Signals | Key Distinguishing Features |
|---|---|---|---|
| 1,3,5-Tris(trifluoromethyl)benzene | 1 (singlet) | 1 (singlet) | High symmetry leads to a simple spectrum with single peaks for both protons and trifluoromethyl groups. |
| 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene | Multiple signals (e.g., doublets, triplets) | Multiple signals (e.g., singlets, doublets, quartets) | Reduced symmetry results in chemically distinct protons and trifluoromethyl groups, leading to more complex spectra with observable H-F and F-F couplings. |
Detailed analysis of coupling constants is also crucial. For example, the magnitude of the coupling constant between a fluorine atom and a proton (nJHF) or between two fluorine atoms (nJFF) is dependent on the number of bonds separating the coupled nuclei (n). These couplings provide definitive evidence for the relative positions of the substituents on the benzene ring.
In the case of analogous compounds where the trifluoromethyl groups are in different positions, for instance, 1,2,4-tris(trifluoromethyl)benzene, the lack of symmetry would also produce complex NMR spectra. However, the specific chemical shifts and coupling patterns would be unique to this particular substitution pattern, allowing for its differentiation from the 1,3,5-isomer and its 2-fluoro derivative.
The following table provides a hypothetical comparison of 19F NMR data for different isomers to illustrate how chemical shifts and multiplicities can be used for differentiation.
| Compound | 19F Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1,3,5-Tris(trifluoromethyl)benzene | ~ -63 | s | -CF3 at C1, C3, C5 |
| 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene (Hypothetical) | Value A | (e.g., t) | -F at C2 |
| Value B | (e.g., d) | -CF3 at C1, C3 | |
| Value C | (e.g., s) | -CF3 at C5 |
Note: The chemical shift values and multiplicities for 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene are hypothetical and serve to illustrate the principles of NMR-based structural differentiation.
Ultimately, the comprehensive analysis of 1H, 13C, and 19F NMR spectra, including chemical shifts, integration, multiplicities, and coupling constants, provides a robust method for distinguishing between isomers and derivatives of fluorinated benzenes.
Future Research Directions and Unexplored Avenues for 2 Fluoro 1,3,5 Tris Trifluoromethyl Benzene
Development of Greener Synthetic Routes
The synthesis of highly fluorinated and trifluoromethylated aromatic compounds often relies on harsh reaction conditions, expensive reagents, and multi-step procedures that generate significant waste. A primary focus of future research will be the development of more sustainable and environmentally benign synthetic pathways to 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene.
Key areas of investigation will likely include:
Catalytic C-H Functionalization: Direct, late-stage trifluoromethylation and fluorination of aromatic C-H bonds is a rapidly advancing field. nih.govacs.org Future work could focus on developing selective catalysts that can introduce the fluorine and trifluoromethyl groups onto a benzene (B151609) precursor in a one-pot or sequential catalytic process, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for fluorination reactions, which can be highly exothermic and hazardous. mdpi.com Developing a continuous flow synthesis for 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene could enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of fluorinating agents.
Bio-inspired Catalysis: While challenging, the use of enzymatic or bio-mimetic systems for selective fluorination and trifluoromethylation is a long-term goal. Research in this area could lead to highly selective and environmentally friendly synthetic methods.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | Atom economy, reduced steps | Development of selective catalysts |
| Flow Chemistry | Safety, efficiency, scalability | Reactor design and optimization |
| Bio-inspired Catalysis | High selectivity, mild conditions | Enzyme engineering and discovery |
Exploration of New Reactivity Modes and Catalytic Cycles
The electron-deficient nature of the aromatic ring in 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene, a consequence of the strongly electron-withdrawing fluorine and trifluoromethyl substituents, governs its reactivity. Future research will delve into harnessing this unique electronic character to uncover novel reactivity patterns and design new catalytic cycles.
Promising research avenues include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is expected to be highly activated towards nucleophilic displacement. Systematic studies with a wide range of nucleophiles could lead to the synthesis of a diverse library of derivatives with tailored properties.
Transition Metal-Catalyzed Cross-Coupling: The C-F bond can be activated by transition metal catalysts, enabling cross-coupling reactions. acs.org Exploring the catalytic C-F bond functionalization of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene would open up new avenues for creating complex molecular architectures.
Frustrated Lewis Pair (FLP) Chemistry: The electron-deficient aromatic ring could potentially act as a Lewis acid in frustrated Lewis pair chemistry, enabling the activation of small molecules. This is a largely unexplored area for such highly fluorinated aromatics.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of complex molecules. For 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene, advanced computational studies will be crucial for accelerating its development and application.
Future computational work will likely focus on:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and explaining observed reactivity. nih.govresearchgate.net
Designing Novel Catalysts: Computational screening of potential catalysts for the synthesis and functionalization of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene can significantly reduce the experimental effort required to identify optimal catalytic systems.
Simulating Material Properties: For applications in materials science, computational modeling can predict key properties such as electronic band gaps, charge transport characteristics, and thermal stability of polymers and other materials incorporating this fluorinated moiety.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity prediction | Guidance for synthetic strategies |
| Molecular Dynamics (MD) | Material property simulation | Design of new functional materials |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis modeling | Insights for bio-inspired synthesis |
Integration into Emerging Materials Technologies
The unique properties imparted by fluorine and trifluoromethyl groups, such as high thermal stability, chemical resistance, and low surface energy, make 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene an attractive building block for advanced materials. nih.govchemimpex.com
Future research will likely explore its incorporation into:
High-Performance Polymers: As a monomer or an additive, this compound could be used to synthesize novel fluorinated polymers with enhanced thermal stability, chemical inertness, and specific optical or electronic properties for applications in aerospace, electronics, and energy sectors. researchgate.netresearchgate.net
Organic Electronics: The strong electron-withdrawing nature of the substituents can be exploited to create n-type organic semiconductor materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). techconnect.org
Liquid Crystals: The rigid core and strong dipole moment of 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene suggest its potential as a component in liquid crystal mixtures for display technologies.
Sustainable Applications and Circular Economy Considerations
As the use of organofluorine compounds becomes more widespread, their long-term environmental impact and sustainability are of increasing concern. societechimiquedefrance.frrsc.org Future research on 2-Fluoro-1,3,5-tris(trifluoromethyl)benzene must address these aspects from the outset.
Key areas for investigation include:
Biodegradation Studies: Understanding the environmental fate and potential for biodegradation of this compound and its derivatives is crucial. While highly fluorinated compounds are generally persistent, research into microbial or enzymatic degradation pathways is needed. researchgate.net
Recycling and Upcycling Strategies: For materials incorporating this fluorinated building block, developing efficient recycling and upcycling methods will be essential for a circular economy. This could involve chemical recycling to recover the monomer or functionalization of waste polymers to create new, high-value materials. rsc.orgchemistryviews.org
Q & A
Q. What are the recommended methods for synthesizing 2-fluoro-1,3,5-tris(trifluoromethyl)benzene?
Methodological Answer: Synthesis typically involves halogen-exchange reactions or directed electrophilic substitution. For example:
- Halogen Exchange: Start with 2-bromo-1,3,5-trifluorobenzene (CAS# 75398) and substitute bromine with fluorine using KF in polar aprotic solvents under controlled heating (80–100°C) .
- Electrophilic Fluorination: Use Selectfluor® or xenon difluoride (XeF₂) to introduce fluorine into a pre-functionalized benzene ring with trifluoromethyl groups. Optimize reaction conditions (e.g., solvent: acetonitrile, temperature: 60°C) to minimize side products .
Q. How do I determine the solubility profile of this compound for pharmacological studies?
Methodological Answer: Use a tiered approach:
Experimental Measurement: Employ shake-flask method with HPLC-UV quantification. For aqueous solubility, partition coefficients (logP) can be estimated via octanol-water partitioning .
Computational Prediction: Apply Abraham solvation parameters or COSMO-RS models to predict solubility in non-aqueous solvents (e.g., DMSO, ethanol).
Critical Insight:
A solubility cut-off (0.10–0.46 mmol/L) is linked to pharmacological activity thresholds, as seen in GABAA receptor modulators .
Q. What spectroscopic techniques are suitable for structural confirmation?
Methodological Answer:
- NMR: ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃) and fluorine substituents. Expect distinct signals: δ -60 to -65 ppm (CF₃), δ -110 to -120 ppm (aromatic F) .
- IR: Look for C-F stretches (1000–1300 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
- X-ray Crystallography: Resolve steric effects from bulky substituents; compare with PubChem data (InChI Key: NKWMSSLDNQBQJS-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How do substituent electronic effects influence reactivity in electrophilic substitution?
Methodological Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, meta-directing. Experimental strategies:
- Hammett Analysis: Quantify substituent effects using σₚ values (CF₃: σₚ = 0.54). Compare reaction rates (e.g., nitration) with analogs like 3,5-dimethylbenzaldehyde .
- DFT Calculations: Compute Fukui indices to predict regioselectivity. For example, C-4 positions may show higher electrophilic susceptibility due to resonance stabilization .
Q. How to resolve contradictions in pharmacological data (e.g., receptor efficacy vs. solubility)?
Methodological Answer:
- Systematic Review: Compare datasets using meta-analysis (e.g., solubility cut-offs from vs. receptor IC₅₀ values). Adjust for covariates like assay temperature/pH .
- In Silico Modeling: Apply QSAR models to decouple solubility-driven false negatives from true receptor inactivity. Use PubChem bioactivity data (CID: 10803688) for validation .
Case Study:
2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9) shows abrupt GABAA potentiation at >0.46 mmol/L solubility, highlighting the need for solubility-normalized efficacy metrics .
Q. What are the safety protocols for handling this compound in electrophilic reactions?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods (≥0.5 m/s airflow) due to irritant properties (H315, H319) .
- Spill Management: Neutralize with alkaline solutions (e.g., 10% NaHCO₃) to degrade fluorinated byproducts.
Critical Data:
| Hazard Code | Risk Mitigation |
|---|---|
| H335 | Respiratory monitoring; avoid aerosols |
| H319 | Emergency eye wash stations mandatory |
Q. How to design structure-activity relationship (SAR) studies for fluorinated analogs?
Methodological Answer:
- Synthetic Variation: Modify substituents (e.g., replace -CF₃ with -Cl or -Br) and compare bioactivity. Use intermediates like 2-chloro-3,5-bis(trifluoromethyl)nitrobenzene (CID: 10803688) .
- Statistical Analysis: Apply multivariate regression to correlate electronic (σₚ) and steric (Taft ES) parameters with IC₅₀ values.
Example:
In GABAA studies, -CF₃ groups enhance binding affinity but reduce solubility; balance via logP optimization (target logP = 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
